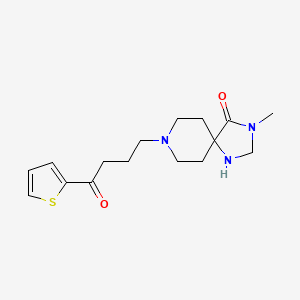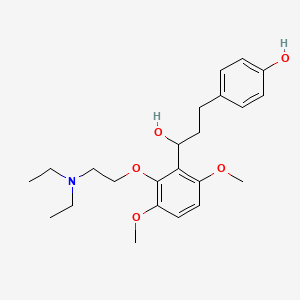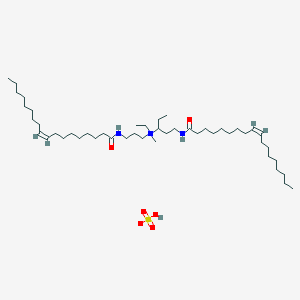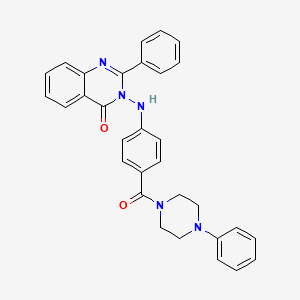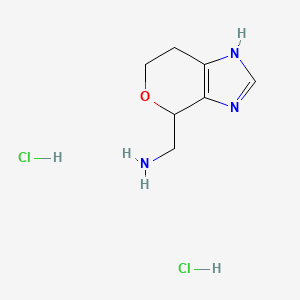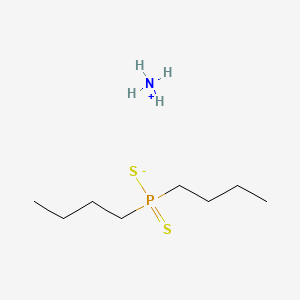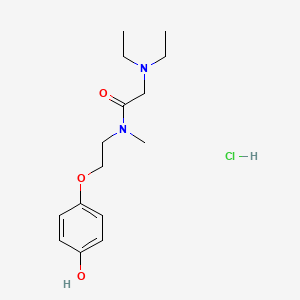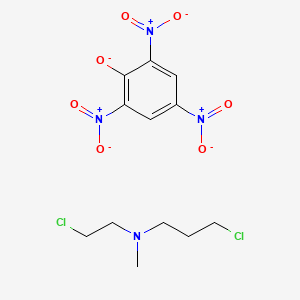
N-2-Chloroethyl-N-methyl-3-chloropropylamine picrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of N-2-Chloroethyl-N-methyl-3-chloropropylamine picrate typically involves the reaction of N-methyl-3-chloropropylamine with 2-chloroethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product. The resulting compound is then treated with picric acid to form the picrate salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
N-2-Chloroethyl-N-methyl-3-chloropropylamine picrate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products. Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N-2-Chloroethyl-N-methyl-3-chloropropylamine picrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a tool in medicinal chemistry.
Industry: The compound may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-2-Chloroethyl-N-methyl-3-chloropropylamine picrate involves its interaction with specific molecular targets. The chloroethyl and chloropropyl groups can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.
相似化合物的比较
N-2-Chloroethyl-N-methyl-3-chloropropylamine picrate can be compared with other similar compounds, such as:
N-Methyl-3-chloropropylamine hydrochloride: This compound shares a similar structure but lacks the picrate group.
2-Chloroethylamine hydrochloride: This compound has the chloroethyl group but lacks the chloropropyl and picrate groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
属性
CAS 编号 |
92168-03-1 |
|---|---|
分子式 |
C12H15Cl2N4O7- |
分子量 |
398.17 g/mol |
IUPAC 名称 |
3-chloro-N-(2-chloroethyl)-N-methylpropan-1-amine;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C6H13Cl2N.C6H3N3O7/c1-9(6-4-8)5-2-3-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-6H2,1H3;1-2,10H/p-1 |
InChI 键 |
QLAODASTEKOEEM-UHFFFAOYSA-M |
规范 SMILES |
CN(CCCCl)CCCl.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


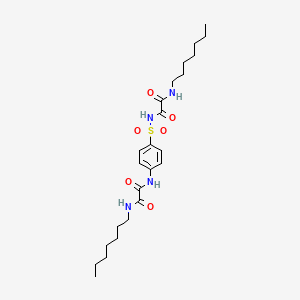
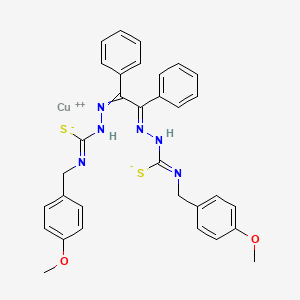
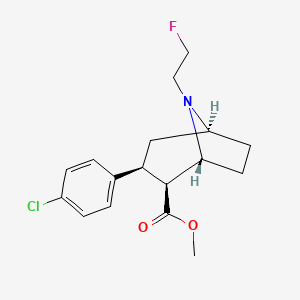

![(2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane 11,11-dioxide](/img/structure/B12738910.png)
